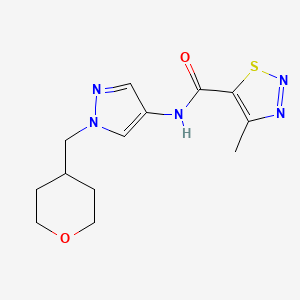

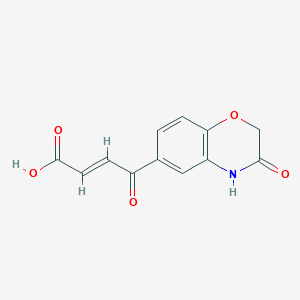

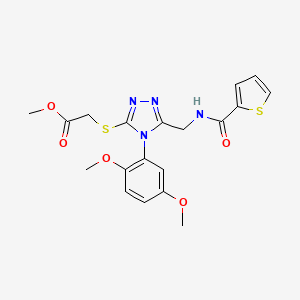

![molecular formula C18H13FN4O3S2 B2756559 Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate CAS No. 1049365-31-2](/img/structure/B2756559.png)

Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate” is a compound that belongs to the class of thiazole derivatives . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a solution of 2-aminothiazole and α-bromo-4-fluoroacetophenone in ethanol was heated under reflux for 16 hours . The mixture was then concentrated to obtain the desired compound .Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties . For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The structural features of Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate suggest potential as an antiviral agent, possibly through interaction with viral proteins or inhibition of viral replication.

Anti-inflammatory Activity

The indole nucleus is a common feature in many anti-inflammatory drugs. The presence of the imidazo[2,1-b]thiazole moiety in the compound could enhance its binding affinity to inflammatory mediators, making it a candidate for the development of new anti-inflammatory therapies .

Anticancer Activity

Imidazothiazole derivatives are known to play a crucial role in cancer therapy. They can influence cellular pathways necessary for the growth of cancer cells, including the inhibition of excessive angiogenesis observed in late-stage cancers . This compound could be explored for its potential to act as a cancer growth inhibitor .

Antimicrobial Activity

Compounds with an indole core have demonstrated antimicrobial effects . The addition of the imidazo[2,1-b]thiazole ring could potentially increase the spectrum of activity against various bacterial strains, making it a valuable scaffold for developing new antimicrobials .

Antidiabetic Activity

Indole derivatives have been associated with antidiabetic effects , possibly through the modulation of enzymes involved in carbohydrate metabolism . The compound could be investigated for its utility in managing diabetes by affecting glucose uptake or insulin sensitivity.

Antimalarial Activity

The indole nucleus is structurally similar to the natural compound tryptophan, which is involved in the biosynthesis of plant hormones. Indole derivatives have shown promise as antimalarial agents , and the unique structure of this compound could contribute to the development of novel antimalarial drugs .

Enzyme Inhibition

Imidazothiazoles have been identified as potent inhibitors of various enzymes, including those involved in the synthesis of nucleic acids and proteins. This compound could be studied for its enzyme inhibitory activity , which has implications for treating diseases where enzyme regulation is disrupted .

Neuroprotective Effects

Some indole derivatives are known to exhibit neuroprotective properties , potentially through their action on neurotransmitter systems or neuroinflammatory pathways. The compound’s complex structure might allow it to cross the blood-brain barrier and offer protection against neurodegenerative disorders .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazo[2,1-b]thiazole-based chalcones, have been studied for their anticancer activities . These compounds have shown cytotoxic ability on different types of cancer cells .

Mode of Action

For instance, some imidazo[2,1-b]thiazole-based chalcones have been shown to cause mitochondrial membrane depolarization and multicaspase activation, ultimately leading to apoptosis in cancer cells .

Biochemical Pathways

For instance, some imidazo[2,1-b]thiazole-based chalcones have been shown to induce apoptosis in cancer cells .

Pharmacokinetics

In silico admet predictions have been carried out for similar compounds . These predictions can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

Similar compounds have shown significant cytotoxic activity on cancer cells . For instance, some imidazo[2,1-b]thiazole-based chalcones have shown to cause mitochondrial membrane depolarization and multicaspase activation, ultimately leading to apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

ethyl 2-[[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O3S2/c1-2-26-16(25)13-8-27-17(20-13)22-15(24)14-9-28-18-21-12(7-23(14)18)10-3-5-11(19)6-4-10/h3-9H,2H2,1H3,(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNQGNRJXFOFKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

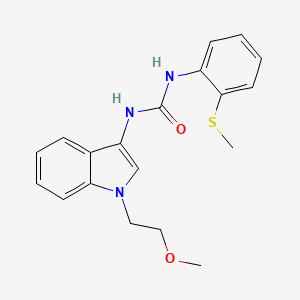

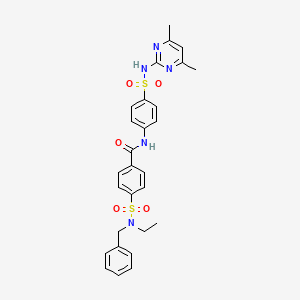

![methyl 3-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate](/img/structure/B2756478.png)

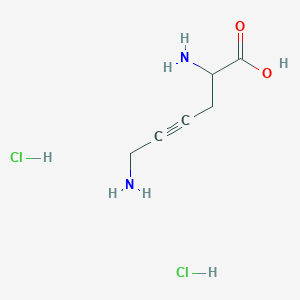

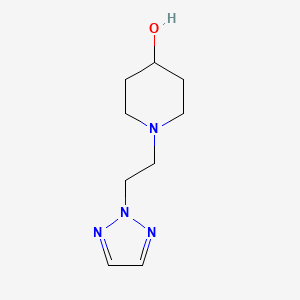

![2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2756485.png)

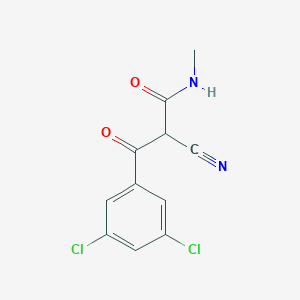

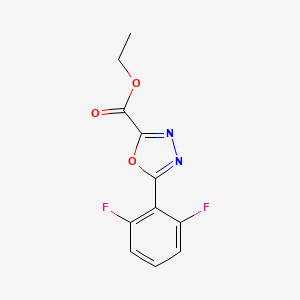

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2756487.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2756489.png)

![Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one](/img/structure/B2756496.png)